Ganoderenic Acid A
Overview
Description
Ganoderenic Acid A is a triterpenoid compound found in the traditional Chinese medicinal mushroom Ganoderma lucidum. This compound is known for its diverse biological activities, including hepatoprotective, anti-inflammatory, and anti-cancer properties . This compound has been extensively studied for its potential therapeutic applications, making it a significant compound in the field of natural product research.
Mechanism of Action
Ganoderenic Acid A, also known as (E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid, is a triterpenoid compound found in Ganoderma lucidum . This compound has been extensively studied for its potential therapeutic effects .
Target of Action
This compound primarily targets the p53-MDM2 pathway . It may be involved in inhibiting the interaction of MDM2 and p53 by binding to MDM2 . Additionally, it is a potent inhibitor of β-glucuronidase .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. It can induce apoptosis by regulating the p53 signaling pathway . It’s also suggested that it may inhibit the interaction of MDM2 and p53 .
Biochemical Pathways
This compound affects the p53-MDM2 pathway . This pathway is crucial in regulating cell cycle and preventing cancer. By interacting with this pathway, this compound can influence cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include anti-tumor activity , anti-inflammatory effects , neuroprotection , anti-fibrosis , liver protection , and improvement of glucose and lipid metabolism . It has been shown to have a potent hepatoprotective effect against CCl4-induced liver injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in an in vitro MDCK cystogenesis model, this compound significantly inhibited cyst growth, and the inhibitory effect was reversible . In kidney-specific Pkd1 knockout (kPKD) mice displaying severe cystic kidney disease, administration of this compound significantly attenuated renal cyst development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic Acid A can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the oxidation of lanosterol derivatives using specific oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. For instance, the biosynthesis of this compound can be achieved by expressing specific cytochrome P450 genes from Ganoderma lucidum in a heterologous host such as Saccharomyces cerevisiae . This method allows for the efficient production of this compound in large quantities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ganoderic acid C2 and 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oic acid . These derivatives often exhibit enhanced biological activities compared to the parent compound.
Scientific Research Applications
Ganoderenic Acid A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reference compound for the quality control of Ganoderma lucidum extracts. It is also employed in the synthesis of various derivatives for studying structure-activity relationships.
Biology: In biological research, this compound is studied for its effects on cellular processes such as apoptosis, autophagy, and cell proliferation. It is also used to investigate its interactions with specific molecular targets and pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and hepatoprotective effects.
Industry: In the industrial sector, this compound is utilized in the development of dietary supplements and functional foods.
Comparison with Similar Compounds
Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma mushrooms. Some similar compounds include Ganoderic Acid B, Ganoderic Acid C, and Ganoderic Acid D . While these compounds share a similar chemical structure, they exhibit different biological activities and potencies.
Ganoderic Acid B: Known for its anti-inflammatory and anti-tumor properties.
Ganoderic Acid C: Exhibits hepatoprotective and antioxidant activities.
Ganoderic Acid D: Induces apoptosis and inhibits cancer cell proliferation.
This compound is unique due to its potent inhibition of β-glucuronidase and its ability to modulate multiple signaling pathways, making it a versatile compound with diverse therapeutic potential.
Properties
IUPAC Name |
6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOUFPIPZJGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316083 | |
Record name | Ganoderenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100665-40-5 | |
Record name | Ganoderenic acid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?
A: Research suggests this compound acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.
Q2: Does this compound interact with any drug transporters?
A: While research on this compound's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if this compound shares this characteristic and its implications for drug interactions.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C30H44O6. Its molecular weight is 488.65 g/mol.
Q4: What spectroscopic data is available for this compound?
A: Structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []
Q5: What are the known in vitro and in vivo efficacies of this compound?
A: Studies demonstrate that this compound exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.
Q6: Are there analytical methods to characterize and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of this compound in various matrices, including Ganoderma lucidum extracts and biological samples.
Q7: How does the structure of this compound influence its activity?
A: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.
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